N-[2-(1H-indol-3-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One study described the influence of 3-amino alkylated indoles, closely related to the compound , as corrosion inhibitors for mild steel in acidic solutions. These compounds, including those with cyclic amino groups similar to the pyrrolidinyl moiety in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, exhibited high inhibition efficiency due to their adsorption on the steel surface. This suggests potential applications in corrosion protection in industrial settings (Verma et al., 2016).
Allosteric Modulation of Receptors
Research on novel compounds at the cannabinoid CB1 receptor found that certain indole-based structures can bind allosterically to the receptor, influencing the binding and effect of other ligands. This indicates a potential application in the development of new pharmacological tools or therapeutic agents targeting the cannabinoid system (Price et al., 2005).
Photophysical Properties
A study on the photophysical properties of a novel 4-aza-indole derivative demonstrated its potential as a labeling agent and in bio- or analytical sensors due to its high quantum yield and reverse solvatochromism behavior in various solvents. This suggests applications in developing optoelectronic devices and sensors (Bozkurt & Doğan, 2018).
Synthesis of N-Heterocycles
Another application is in the synthesis of N-heterocycles, where microwave-assisted methods using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes were explored. This method enables the efficient preparation of known and novel N-heterocycles, which are valuable in pharmaceutical chemistry and materials science (Portela-Cubillo et al., 2008).
Luminescent and Magnetic Properties of Coordination Polymers
Coordination polymers synthesized from N,N'-5-carboxyl-1,3-phenylenebis(ethyl oxamate) ligand, related to the oxalamide group in the compound of interest, exhibited luminescent and magnetic properties. These properties suggest applications in materials science, particularly in the development of new materials with specific optical and magnetic functionalities (Ma et al., 2018).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-15-8-9-17(13-20(15)27-12-4-7-21(27)28)26-23(30)22(29)24-11-10-16-14-25-19-6-3-2-5-18(16)19/h2-3,5-6,8-9,13-14,25H,4,7,10-12H2,1H3,(H,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKORYHMKRLTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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